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# Issues with Picogreen assay sensitivity at low DNA concentrations

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Compound of Interest		
Compound Name:	Picogreen	
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## **Technical Support Center: PicoGreen® Assay**

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding **PicoGreen**® assay sensitivity, particularly when working with low concentrations of double-stranded DNA (dsDNA).

## Frequently Asked Questions (FAQs)

Q1: Why are my fluorescence readings for low-concentration DNA samples close to the blank reading?

A1: This issue can arise from several factors. The DNA concentration in your samples may be below the lower detection limit of the assay under your current setup. The sensitivity of the assay can be influenced by the instrument settings, such as the gain, which may not be optimized for low signals.[1] Additionally, the presence of interfering substances in your samples can quench the fluorescence signal.[2][3]

Q2: What is the official lower detection limit of the PicoGreen® assay?

A2: The **PicoGreen**® assay is highly sensitive and can detect as little as 250 pg/mL of dsDNA, which corresponds to 50 pg of dsDNA in a 200 µL assay volume when using a fluorescence microplate reader.[1] With appropriate instrument settings and a carefully prepared low-range standard curve, it is possible to detect DNA concentrations as low as 30 pg/mL.[2]

### Troubleshooting & Optimization





Q3: How can I improve the sensitivity of my PicoGreen® assay for low DNA concentrations?

A3: To enhance sensitivity, you can increase the instrument's gain setting for the low-range assay.[1] It is also crucial to prepare a specific low-range standard curve to accurately quantify samples with low DNA content.[1][4] Using microplates made of low-fluorescence plastic can help reduce background signal and thereby increase sensitivity.[2]

Q4: My blank wells show high fluorescence readings. What could be the cause?

A4: High background fluorescence can be due to contamination of the TE buffer or water used for dilutions with nucleic acids.[5][6] It is essential to use certified nucleic acid-free and DNase-free reagents.[1] The **PicoGreen**® reagent itself can also contribute to background if it has been improperly stored or repeatedly freeze-thawed.[5] The working solution of the dye is only stable for a few hours and should be freshly prepared.[1][7]

Q5: My standard curve is not linear and has a poor R-squared value. How can I troubleshoot this?

A5: A non-linear standard curve or a poor R<sup>2</sup> value (ideally >0.99) suggests issues with the preparation of your standards or the assay procedure.[8] Ensure accurate pipetting, especially for the serial dilutions of the DNA standard. It is also important to properly mix the DNA sample and the **PicoGreen**® reagent in the wells.[9] The DNA concentration range of your standards might also exceed the linear range of the assay.[5] For accurate quantification, the standards should be prepared in the same buffer as the unknown samples.[10]

Q6: What common laboratory substances can interfere with the **PicoGreen**® assay?

A6: Several compounds commonly found in nucleic acid preparations can affect the fluorescence signal.[10] While the assay is robust against many contaminants like salts, urea, ethanol, and detergents, high concentrations can impact signal intensity.[1][10] For example, 200 mM sodium chloride or 50 mM magnesium chloride can significantly decrease the fluorescence signal.[2] It is also known that DNA-intercalating drugs can interfere with the assay by competing with **PicoGreen**® for DNA binding sites.[3]

Q7: Are there more sensitive alternatives to the **PicoGreen**® assay for quantifying very low amounts of DNA?



A7: Yes, for detecting picogram levels of DNA, other assays with higher sensitivity are available. For instance, the AccuBlue® NextGen dsDNA Quantitation Kit is reported to have a higher sensitivity than **PicoGreen**®, with a detection range of 2.5 pg to 3 ng of dsDNA.[11][12] The AccuClear® Ultra High Sensitivity dsDNA Quantitation Kit is another option with a broad linear range from 30 pg to 250 ng of dsDNA.[11]

## Troubleshooting Guides Guide 1: Troubleshooting a Poor Standard Curve

If you are experiencing a non-linear standard curve or a low R-squared value, follow these steps:

- Verify Pipetting Accuracy: Inaccurate pipetting during the creation of the dilution series for the standards is a common source of error. Use calibrated pipettes and low-retention tips.
   For very small volumes, consider the accuracy limitations of your pipettes.[1]
- Ensure Proper Mixing: After adding the **PicoGreen**® reagent to the standards and samples, ensure thorough mixing by pipetting up and down several times.[13]
- Check Standard Concentrations: Ensure the concentration range of your standards is within the linear range of the **PicoGreen**® assay (25 pg/mL to 1000 ng/mL).[1] If you are working with very low concentration samples, prepare a dedicated low-range standard curve.[1]
- Incubation Time: Incubate the plate for 2-5 minutes at room temperature, protected from light, to allow the dye to bind to the DNA.[1] Ensure this time is consistent for all wells.
- Reagent and Buffer Quality: Prepare the PicoGreen® working solution fresh for each
  experiment.[7] Use nuclease-free water and a high-quality TE buffer that is certified to be
  free of contaminating nucleic acids.[1]
- Match Buffers: The buffer used to dilute the standards should be the same as the buffer your samples are in.[10]

## **Guide 2: Investigating High Background Fluorescence**

High fluorescence in your blank (no DNA) wells can mask the signal from low-concentration samples. Use this guide to identify the source of the background signal.



- · Check Reagents for Contamination:
  - TE Buffer/Water: Use a fresh, unopened batch of certified nuclease-free water or TE buffer to prepare your reagents and dilutions. Contaminated diluents are a primary cause of high background.[1][5]
  - PicoGreen® Reagent: If the stock reagent has been stored for a long time or subjected to multiple freeze-thaw cycles, it may contribute to higher background fluorescence.[5]
- Use Appropriate Labware:
  - Pipette Tips: Use fresh, sterile, nuclease-free pipette tips for all steps.
  - Microplates: Use black, flat-bottom 96-well plates designed for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.
- Optimize Plate Reader Settings:
  - Wavelengths: Ensure the excitation and emission wavelengths are set correctly for the
     PicoGreen® dye (Excitation: ~480 nm, Emission: ~520 nm).[1]
  - Gain Settings: While a higher gain increases sensitivity for low-concentration samples, it will also amplify any background signal. Find an optimal gain setting using your blank and highest standard.[1]
- Prepare Fresh Working Solution: The diluted PicoGreen® working solution should be prepared just before use and protected from light, as it is only stable for a few hours.[1][7]

# Data and Protocols Quantitative Data Summary

Table 1: Effect of Common Contaminants on PicoGreen® Assay Signal



Contaminant	Concentration	Effect on Fluorescence Signal
Sodium Chloride	200 mM	~33% decrease
Magnesium Chloride	50 mM	~33% decrease
RNA	Equimolar to dsDNA	Minimal interference
ssDNA	Equimolar to dsDNA	Minimal interference

Data compiled from multiple sources.[1][2]

Table 2: Comparison of dsDNA Quantification Assay Sensitivity

Assay	Linear Detection Range (dsDNA)
PicoGreen®	25 pg - 1000 ng
AccuBlue® NextGen	2.5 pg - 3 ng
AccuClear® Ultra High Sensitivity	30 pg - 250 ng

Data compiled from multiple sources.[1][11][12]

### **Experimental Protocols**

Protocol 1: Preparation of a Low-Concentration DNA Standard Curve

This protocol is adapted for a 96-well microplate format with a final assay volume of 200 µL.

- Prepare a 50 ng/mL DNA Stock Solution: Dilute a concentrated, accurately quantified dsDNA standard (e.g., Lambda DNA) in 1X TE buffer.
- Serial Dilutions: In a 96-well plate, prepare the following standards:



Well	Volume of 1X TE Buffer	Volume of 50 ng/mL DNA Stock	Final DNA Concentration in Assay (after adding PicoGreen®)
1	0 μL	100 μL	25 ng/mL
2	90 μL	10 μL	2.5 ng/mL
3	99 μL	1 μL	250 pg/mL
4	100 μL	0 μL	Blank (0 pg/mL)

This protocol is based on the manufacturer's guidelines.[1]

#### Protocol 2: Preparation of PicoGreen® Working Solution

- Allow the concentrated **PicoGreen**® dye stock solution to come to room temperature.
- Prepare a 1:200 dilution of the concentrated dye in 1X TE buffer (e.g., add 50 μL of PicoGreen® concentrate to 10 mL of 1X TE buffer).[13]
- Mix well by inverting the tube.
- Protect the working solution from light by wrapping the container in aluminum foil.[14]
- Use the working solution within a few hours of preparation for best results.[1][7]

#### Protocol 3: Assay Plate Setup for Low-Concentration Samples

- Add 100 μL of your diluted unknown DNA samples to individual wells of a black 96-well microplate.
- Add 100 μL of each of your prepared DNA standards to their designated wells.
- $\bullet~$  Add 100  $\mu L$  of 1X TE buffer to the blank wells.
- Add 100 μL of the freshly prepared PicoGreen® working solution to all wells containing samples, standards, and blanks.



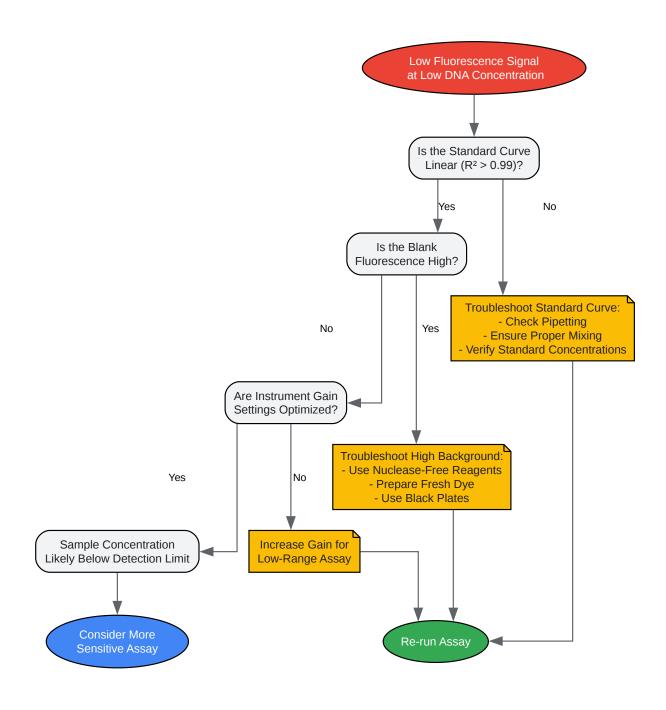




- Mix the contents of the wells by gently pipetting up and down 5-10 times.[13]
- Incubate the plate at room temperature for 2-5 minutes, protected from light.[1]
- Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[1]
- Subtract the average fluorescence of the blank wells from all other readings before
  generating the standard curve and calculating the concentrations of the unknown samples.
   [1]

## **Visualizations**

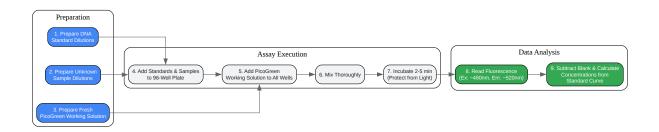




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Caption: Troubleshooting workflow for low PicoGreen assay sensitivity.





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Caption: Standard experimental workflow for the **PicoGreen** dsDNA assay.

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